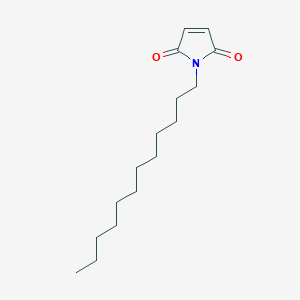

1-DODECYL-PYRROLE-2,5-DIONE

Numéro de catalogue B099705

Poids moléculaire: 265.39 g/mol

Clé InChI: SJLLJZNSZJHXQN-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04780546

Procedure details

The same reactor as used in Example 7 was adopted. In this reactor, a solution of 120 g of maleic anhydride in 360 g of tetrahydronaphthalene was placed. Then, a solution of 220 g of dodecylamine and 1760 g of tetrahydronaphthalene was added thereto at 40° C. over a period of 120 minutes. After the addition was completed, the resultant mixture and 65.4 g of ortho-phosphoric acid (purity 89% by weight), 1.344 g of methoxybenzoquinone, and 0.1 g of zinc acetate added thereto were heated at 210° C. for one hour to effect reaction. Thereafter, the resultant reaction mixture was cooled to 30° C. and separated into a water layer and a tetrahydronaphthalene layer. The tetrahydronaphthalene layer was distilled to expel tetrahydronaphthalene. Consequently, there was obtained 285 g of slightly impure N-dodecyl maleimide. It was found to have purity of 92.3% by weight, indicating the yield thereof to be 83.5 mol % based on dodecylamine.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[CH2:8]([NH2:20])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].P(=O)(O)(O)O.COC1C(=O)C=CC(=O)C=1>C1C2C(=CC=CC=2)CCC1.C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[CH2:8]([N:20]1[C:4](=[O:5])[CH:3]=[CH:2][C:1]1=[O:7])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(\C=C/C(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

360 g

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)N

|

|

Name

|

|

|

Quantity

|

1760 g

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCC2=CC=CC=C12

|

Step Three

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

65.4 g

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

|

Name

|

|

|

Quantity

|

1.344 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C(C=CC(C1)=O)=O

|

|

Name

|

|

|

Quantity

|

0.1 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

210 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the resultant reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated into a water layer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The tetrahydronaphthalene layer was distilled

|

Outcomes

Product

Details

Reaction Time |

120 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCC)N1C(C=CC1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |